5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

Salt selection Formulation development Pharmaceutical analysis

Research synthesis often struggles with hygroscopic free base handling and batch-to-batch impurity variability. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride provides a stable, defined salt form with 97% purity, enabling precise molar calculations and minimizing off-target biological noise in SAR studies. • 97% purity (HPLC) and defined hydrochloride salt ensure precise stoichiometry; eliminates impurity false positives. • Regiochemically distinct 5-aminomethyl pattern enables selective SNAr for heterocycle synthesis.

Molecular Formula C8H7ClF2N2
Molecular Weight 204.6 g/mol
CAS No. 2097912-81-5
Cat. No. B1383999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
CAS2097912-81-5
Molecular FormulaC8H7ClF2N2
Molecular Weight204.6 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C#N)F)F)CN.Cl
InChIInChI=1S/C8H6F2N2.ClH/c9-7-2-8(10)6(4-12)1-5(7)3-11;/h1-2H,3,11H2;1H
InChIKeyKVUTWJGMYCYUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-2,4-difluorobenzonitrile HCl: Sourcing & Structural Profile


5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS 2097912-81-5) is a fluorinated benzonitrile derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . The compound is supplied as a hydrochloride salt with molecular formula C8H7ClF2N2 and molecular weight 204.60 g/mol . Its structural motif—a 2,4-difluorinated benzonitrile core bearing an aminomethyl group at the 5-position—positions it within a broader class of difluorobenzonitrile building blocks frequently employed in pharmaceutical research . Commercially, the compound is available from multiple vendors at purities ranging from 95% to 97% and is intended exclusively for laboratory research and development applications .

Substitution Failure: 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl


Structural variations among aminomethyl-difluorobenzonitrile positional isomers and salt forms produce meaningful differences in physicochemical properties, reactivity profiles, and synthetic handling that preclude simple interchangeability. The target compound differs from its free base (CAS 1805128-57-7, MW 168.14 g/mol) and positional isomers such as 3-(aminomethyl)-2,4-difluorobenzonitrile (CAS 1497207-45-0), 4-(aminomethyl)-2,6-difluorobenzonitrile, and 4-(aminomethyl)-3,5-difluorobenzonitrile (CAS 633336-81-9) [1] in both the substitution pattern of the fluorine atoms and the spatial positioning of the aminomethyl reactive handle. These differences manifest as divergent nucleophilic aromatic substitution (SNAr) regioselectivity, altered hydrogen-bonding capacity in biological target engagement, and distinct solubility and storage stability profiles that directly impact synthetic workflow reproducibility and procurement decisions. Substituting any close analog without experimental validation risks altering reaction kinetics, product yield, or biological activity outcomes.

5-(Aminomethyl)-2,4-difluorobenzonitrile HCl: Differentiating Evidence vs. Analogs


Hydrochloride Salt vs. Free Base: Formulation Precision

The hydrochloride salt form (CAS 2097912-81-5) carries a molecular weight of 204.60 g/mol and a molecular formula of C8H7ClF2N2, whereas the corresponding free base 5-(aminomethyl)-2,4-difluorobenzonitrile (CAS 1805128-57-7) has a molecular weight of 168.14 g/mol with formula C8H6F2N2 . The 36.46 g/mol mass increment corresponds precisely to one equivalent of HCl, and this quantitative difference directly affects stoichiometric calculations for reactions and molarity-dependent assays .

Salt selection Formulation development Pharmaceutical analysis

5- vs. 3-Aminomethyl Isomer: Regioselectivity Profile

The target compound bears the aminomethyl group at the 5-position on the 2,4-difluorobenzonitrile ring. The positional isomer 3-(aminomethyl)-2,4-difluorobenzonitrile (CAS 1497207-45-0) places the same aminomethyl group at the 3-position while retaining the 2,4-difluoro substitution . This positional shift alters the electronic environment around the aromatic ring, with the 5-aminomethyl isomer positioning the nucleophilic amine handle para to the C2 fluorine and ortho to the C4 fluorine, whereas the 3-aminomethyl isomer places the amine meta to both fluorines and ortho to the nitrile .

Regioselective synthesis Structure-activity relationship Fluorinated building blocks

Purity Variation Among Commercial Sources

Among commercially available supplies of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride, purity specifications vary across vendors. Leyan (Cat. 1144032) offers the compound at 97% purity , while CymitQuimica (Ref. 3D-XID91281) provides material at minimum 95% purity . This 2% absolute purity difference, while modest, corresponds to a relative impurity level that is 60% higher in the lower-grade material (5% impurities vs. 3% impurities) .

Quality control Analytical chemistry Procurement specification

5-(Aminomethyl)-2,4-difluorobenzonitrile HCl: Application Scenarios


Precision Synthesis Using Hydrochloride Salt

When synthetic protocols demand exact molar equivalents and the free base form exhibits handling difficulties due to hygroscopicity or stability concerns, the hydrochloride salt (MW 204.60 g/mol) provides a defined, stable solid with a 21.7% mass differential relative to the free base that must be accounted for in weighing calculations . This scenario applies to amide coupling reactions, reductive amination sequences, and multi-step syntheses where precise stoichiometry governs yield and purity outcomes.

SNAr Regioselectivity at 5-Aminomethyl Position

The 5-aminomethyl substitution pattern on the 2,4-difluorobenzonitrile core positions the primary amine nucleophile in a unique electronic environment—para to the C2 fluorine and ortho to the C4 fluorine—that differs from the 3-aminomethyl positional isomer . This spatial arrangement enables selective nucleophilic aromatic substitution pathways and facilitates the construction of specifically substituted benzylamine derivatives or heterocyclic scaffolds where regioisomeric control is critical.

High-Purity Grade for Biological Assays

For enzyme inhibition studies, receptor binding assays, or cellular screening campaigns where impurity-driven false positives or cytotoxic background signals must be minimized, procurement of the 97% purity grade material (Leyan Cat. 1144032) reduces impurity content to approximately 3%, compared to 5% in minimum 95% purity material . This 40% relative impurity reduction supports more reproducible dose-response measurements and cleaner SAR interpretation in early-stage drug discovery.

Fluorescent Probe Conjugation via Aminomethyl Handle

The aminomethyl group serves as a reactive handle for conjugation to fluorophores, with the 2,4-difluorobenzonitrile core providing electron-withdrawing character that modulates the photophysical properties of the resulting conjugate . This application leverages the compound's established use as a precursor in the preparation of fluorescent compounds such as 5- and 6-(aminomethyl)fluorescein derivatives, where the specific regiochemistry and salt form influence conjugation efficiency and final probe solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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